5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde
Overview
Description
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H2BrClFNO and a molecular weight of 238.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group at the fourth position . It is commonly used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds, such as 2-bromo-5-fluoropyridine, have been known to undergo palladium-catalyzed homo-coupling reactions .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Action Environment
It’s known that the compound should be stored at 2-8°c under argon .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. The compound can be transported across cell membranes and distributed to various tissues, where it exerts its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns . It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects in a targeted manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-fluoropyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives . One common method includes the halogenation of pyridine derivatives followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of catalysts such as palladium and reagents like boronic acids in Suzuki-Miyaura coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and formylation reactions under controlled conditions to ensure high yield and purity . The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Carboxylic Acids: From oxidation of the aldehyde group.
Alcohols: From reduction of the aldehyde group.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules .
- Employed in the development of new catalytic systems .
Biology and Medicine:
- Investigated for its potential use in drug discovery and development .
- Studied for its biological activity and interactions with various biomolecules .
Industry:
Comparison with Similar Compounds
5-Bromo-2-chloro-3-fluoropyridine: Lacks the aldehyde group but shares similar halogenation patterns.
5-Bromo-3-fluoropyridine-2-carbonitrile: Contains a nitrile group instead of an aldehyde.
Uniqueness:
Properties
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCOSWISHLTTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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